

# Unraveling the Linker of Conjugate 165: A Multifaceted Molecule in Drug Discovery

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## Compound of Interest

Compound Name:	E3 Ligase Ligand-linker Conjugate 165
Cat. No.:	B15574637

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The identity of "Conjugate 165" is not singular, with the designation appearing across diverse areas of chemical and biological research. This guide focuses on a prominent example: an E3 Ligase Ligand-linker Conjugate, while acknowledging other significant molecules sharing this identifier.

Initial research reveals that "Conjugate 165" has been used to name several distinct chemical entities, each with a unique linker composition tailored for its specific application. These include a platinum(II)-cysteine conjugate for polypeptide synthesis[1][2], an N-(1-alkoxyl-9-fluorenyl)serine acridine conjugate[3], a carbohydrate conjugate for oligonucleotide delivery[4][5], a paclitaxel-lipid-polysaccharide dual-type conjugate[6][7], a biotin-thyroxine conjugate[8], a di-RGD conjugate targeting the  $\alpha\beta3$  receptor[9], and an azido-alkyne conjugate[10].

For the purposes of this in-depth guide, we will focus on the **E3 Ligase Ligand-linker Conjugate 165**, a molecule of significant interest in the field of targeted protein degradation. This conjugate is identified by the CAS Number 2789679-85-0[11].

## Core Composition of E3 Ligase Ligand-linker Conjugate 165

E3 ligase ligand-linker conjugates are a critical component of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation

of the target protein by the proteasome. The linker in these conjugates plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.

While specific structural details and quantitative data for the linker of **E3 Ligase Ligand-linker Conjugate 165** are not available in the public domain, we can infer its general composition and characteristics based on the principles of PROTAC design.

General Linker Characteristics:

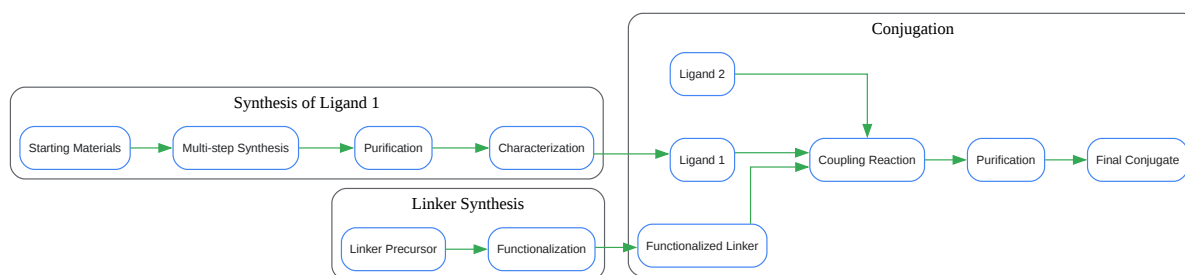
Property	Description
Composition	Typically composed of a chain of atoms including carbon, oxygen, and nitrogen. Common linker moieties include polyethylene glycol (PEG), alkyl chains, and more rigid structures like alkynes or aromatic rings.
Length	The length of the linker is a critical parameter that influences the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Optimal linker length varies depending on the specific target and E3 ligase.
Flexibility	The flexibility of the linker can impact the conformational freedom of the PROTAC, which in turn affects its ability to induce a stable ternary complex.
Solubility	The linker contributes to the overall solubility of the PROTAC, which is a key factor for its bioavailability and cell permeability.

## Experimental Protocols

The synthesis and characterization of E3 ligase ligand-linker conjugates involve a series of well-established chemical and analytical techniques.

Synthesis Workflow:

The synthesis of a PROTAC, such as **E3 Ligase Ligand-linker Conjugate 165**, typically involves a multi-step process where the linker is sequentially attached to the E3 ligase ligand and the target protein ligand.



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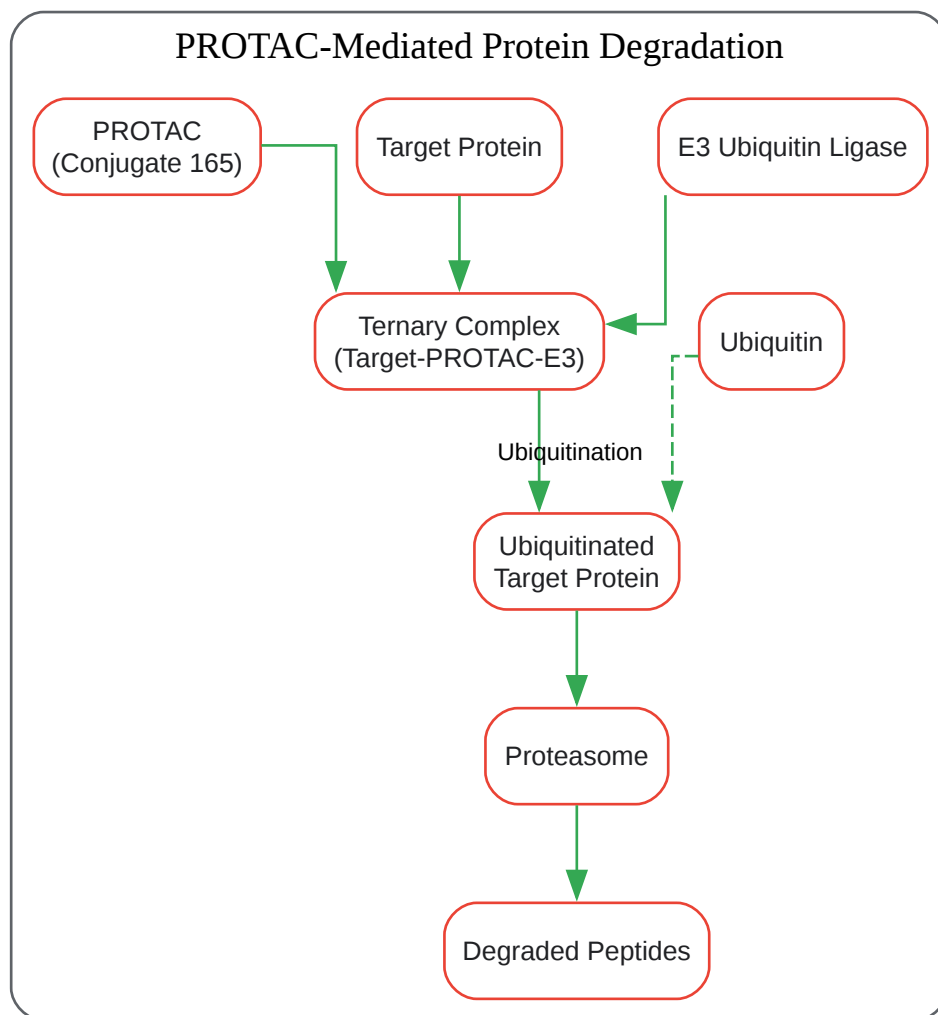
Caption: General workflow for the synthesis of a PROTAC molecule.

Characterization Methods:

Technique	Purpose
Nuclear Magnetic Resonance (NMR)	To confirm the chemical structure and purity of the synthesized conjugate.
Mass Spectrometry (MS)	To determine the molecular weight of the conjugate and confirm its identity.
High-Performance Liquid Chromatography (HPLC)	To assess the purity of the conjugate.

## Signaling Pathway

PROTACs mediate protein degradation through the ubiquitin-proteasome system. The following diagram illustrates the general mechanism of action.



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Caption: Mechanism of action for PROTAC-mediated protein degradation.

In conclusion, while the term "Conjugate 165" is not unique, the **E3 Ligase Ligand-linker Conjugate 165** represents a key class of molecules in modern drug discovery. The linker is a critical design element that dictates the overall performance of these targeted protein degraders. Further investigation into the specific chemical structure of the linker in **E3 Ligase Ligand-linker Conjugate 165** (CAS 2789679-85-0) would provide deeper insights into its structure-activity relationship and its potential as a therapeutic agent.

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